molecular formula C23H25N3O3S2 B11527307 N-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

N-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

Cat. No.: B11527307
M. Wt: 455.6 g/mol
InChI Key: ZEYFEUUWBMODQS-UHFFFAOYSA-N
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Description

N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is a complex organic compound that features a benzothiazole ring, a cyclohexane carboxamide group, and a methoxyphenyl carbamoyl moiety

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H25N3O3S2/c1-29-18-10-7-16(8-11-18)24-21(27)14-30-23-26-19-12-9-17(13-20(19)31-23)25-22(28)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3,(H,24,27)(H,25,28)

InChI Key

ZEYFEUUWBMODQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxyphenyl Carbamoyl Group: This step involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form the carbamoyl group.

    Attachment of the Cyclohexanecarboxamide Group: This is usually done by reacting the intermediate with cyclohexanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Organic Synthesis: It can serve as an intermediate in the synthesis of other complex molecules.

    Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide is unique due to the combination of its benzothiazole ring, methoxyphenyl carbamoyl group, and cyclohexanecarboxamide moiety. This combination of functional groups and structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

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